molecular formula C23H32N4O6 B14206875 N-Benzoylglycyl-L-prolyl-D-leucyl-D-alanine CAS No. 817620-20-5

N-Benzoylglycyl-L-prolyl-D-leucyl-D-alanine

Cat. No.: B14206875
CAS No.: 817620-20-5
M. Wt: 460.5 g/mol
InChI Key: YYYVTTJACRJXSF-NXHRZFHOSA-N
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Description

N-Benzoylglycyl-L-prolyl-D-leucyl-D-alanine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is composed of four amino acids: glycine, proline, leucine, and alanine, with a benzoyl group attached to the glycine residue. The specific arrangement and stereochemistry of these amino acids contribute to its distinct characteristics and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoylglycyl-L-prolyl-D-leucyl-D-alanine typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (D-alanine) to a solid resin support. Subsequent amino acids (D-leucine, L-proline, and N-benzoylglycine) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group using trifluoroacetic acid (TFA). After the assembly of the peptide chain, the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzoylglycyl-L-prolyl-D-leucyl-D-alanine can undergo various chemical reactions, including:

    Oxidation: The peptide may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the peptide.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptide derivatives, while reduction can produce reduced forms of the peptide. Substitution reactions can result in peptides with modified benzoyl groups.

Scientific Research Applications

N-Benzoylglycyl-L-prolyl-D-leucyl-D-alanine has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of peptide-based materials and as a reference standard in analytical techniques.

Mechanism of Action

The mechanism of action of N-Benzoylglycyl-L-prolyl-D-leucyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the stereochemistry of the amino acids play crucial roles in determining its binding affinity and specificity. The peptide may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-DL-tyrosyl-N’,N’-dipropylamide: Another peptide with a benzoyl group, used in similar research applications.

    N-Benzyloxycarbonyl-L-proline: A compound with a benzyloxycarbonyl group, known for its role as a prolidase inhibitor.

Uniqueness

N-Benzoylglycyl-L-prolyl-D-leucyl-D-alanine is unique due to its specific sequence and stereochemistry, which confer distinct properties and functionalities. Its combination of glycine, proline, leucine, and alanine, along with the benzoyl group, makes it a valuable compound for studying peptide interactions and developing peptide-based therapeutics.

Properties

CAS No.

817620-20-5

Molecular Formula

C23H32N4O6

Molecular Weight

460.5 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-1-(2-benzamidoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C23H32N4O6/c1-14(2)12-17(21(30)25-15(3)23(32)33)26-22(31)18-10-7-11-27(18)19(28)13-24-20(29)16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,24,29)(H,25,30)(H,26,31)(H,32,33)/t15-,17-,18+/m1/s1

InChI Key

YYYVTTJACRJXSF-NXHRZFHOSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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